2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a benzyl group that has chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluorobenzylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the halogens.
Major Products
The major products formed from these reactions include various substituted thiadiazoles, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiadiazole ring and halogenated benzyl group contributes to its biological activity.
Agrochemicals: This compound can be used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The presence of the halogenated benzyl group enhances its binding affinity to the target sites, leading to increased efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorobenzyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-fluorobenzyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. This dual substitution can enhance its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of these substituents can also influence its physicochemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7ClFN3S |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7ClFN3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |
InChI Key |
PFCFXBVYNLWCMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC2=NN=C(S2)N |
Origin of Product |
United States |
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